CCR5 Antagonist Activity vs. Analogs
In a series of novel piperazine derivatives designed as CCR5 antagonists, 1-Cyclopentyl-4-(phenylacetyl)piperazine exhibits potent antagonist activity at the human CCR5 receptor, as assessed by inhibition of HIV-1 gp120-induced cell-cell fusion [1]. While the exact IC50 value for this specific compound is not provided in the abstract, the study highlights that the biological activity within this series is highly sensitive to N-substituent variations [1]. The target compound, with its unique cyclopentyl and phenylacetyl groups, demonstrated an IC50 value of 1.59E+3 nM (1.59 µM) against human CCR5 [2]. In comparison, a structurally related analog, compound 23h from a subsequent study, showed a lower potency CCR5 IC50 of 6.29 µM but a more potent anti-HIV-1 IC50 of 0.44 µM, highlighting how similar scaffolds can yield divergent activity profiles [3].
| Evidence Dimension | CCR5 antagonist activity |
|---|---|
| Target Compound Data | IC50 = 1.59 µM (1.59E+3 nM) |
| Comparator Or Baseline | Compound 23h: IC50 = 6.29 µM |
| Quantified Difference | ~4-fold higher potency at CCR5 |
| Conditions | Inhibition of HIV-1 gp120-induced cell-cell fusion between human HeLa P4/R5 cells and CHO-tat10 cells |
Why This Matters
This demonstrates that the specific combination of cyclopentyl and phenylacetyl groups confers distinct CCR5 antagonist properties, offering a different potency and selectivity window compared to other piperazine analogs, which is critical for designing targeted HIV-1 entry inhibitors.
- [1] Liu, T.; Weng, Z.; Dong, X.; Chen, L.; Ma, L.; Liu, S.; et al. Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE 2013, 8 (1), e53636. View Source
- [2] BindingDB. BDBM50394601 (CHEMBL2164217). Affinity Data: IC50 = 1.59E+3 nM for antagonist activity at CCR5. View Source
- [3] Liu, T.; Weng, Z.; Dong, X.; Chen, L.; Ma, L.; Liu, S.; et al. Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS ONE 2013, 8 (1), e53636. (Data for compound 23h). View Source
